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molecular formula C12H12Cl2N2O6 B2842272 1,3-Diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)propanedioate CAS No. 136888-77-2

1,3-Diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)propanedioate

Cat. No. B2842272
M. Wt: 351.14
InChI Key: HCNFCDJVZJGAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811432

Procedure details

The mixture of 2-bis(ethoxycarbonyl)methyl-5,6-dichloro-3-nitropyridine, 2-bis(ethoxycarbonyl)methyl-3,6-dichloro-5-nitropyridine and diethylmalonate was dissolved in ethanol (100 mL) and added to a suspension of 50% Raney nickel in water (30 g) diluted with ethanol (10 mL). The mixture was hydrogenated in a Parr shaker at 3 atmospheres pressure for 5 hours and then filtered through diatomaceous earth (Celite (trademark)) to remove the catalyst. The solvent was removed in vacuo to leave an oil which was subjected to flash chromatography on silica gel eluting with 4:1 hexane/ethyl acetate. Each of the fractions was separately concentrated and the residues examined by 1H NMR in deuterochloroform. Eluted after diethylmalonate was the desired product, 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine, followed closely thereafter by the unwanted isomer, 5-amino-2-bis(ethoxycarbonyl)methyl-3,6-dichloropyridine. Although clean separation from diethyl malonate was achieved, the bulk of the mass of desired product and the isomer eluted as mixed fractions. Leading fractions containing only 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine and mixed fractions containing at least 10% of this material were combined to afford a solid consisting of 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine (3.17 g) and the unwanted isomer, 3-amino-2-bis(ethoxycarbonyl)methyl-3,6-dichloropyridine (4.03 g). This mixture was taken up in 6N HCl solution (120 mL) and heated at reflux for 3 hours. After cooling to room temperature the volatiles were removed in vacuo. Ethanol was added and then evaporated to help remove water. This process was repeated. The resulting brown solid was subjected to flash chromatography on silica gel using 9:1 chloroform/methanol as eluant. All fractions containing the desired product were combined and concentrated to leave a solid which was triturated with methanol to afford 5,6-dichloro-4-azaoxindole (1.42 g, 71%) from 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine, 13% overall from 3-nitro-2,5,6-trichloropyridne). M.p. 230°-233° C. (dec).
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-bis(ethoxycarbonyl)methyl-5,6-dichloro-3-nitropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.17 g
Type
reactant
Reaction Step Four
Name
3-amino-2-bis(ethoxycarbonyl)methyl-3,6-dichloropyridine
Quantity
4.03 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
30 g
Type
solvent
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6](C(OCC)=O)[C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][C:10]([Cl:16])=[C:9]([Cl:17])[N:8]=1)=O)C.C(OC(C(C(OCC)=O)C1C(Cl)=CC([N+]([O-])=O)=C(Cl)N=1)=O)C.C(C(CC)(C([O-])=O)C([O-])=O)C.NC1C(C(C(OCC)=O)C(OCC)=O)=NC(Cl)=C(Cl)C=1.NC1(Cl)C=CC(Cl)=NC1C(C(OCC)=O)C(OCC)=O>C(O)C.[Ni].O.Cl.CCCCCC.C(OCC)(=O)C>[Cl:17][C:9]1[N:8]=[C:7]2[C:12](=[CH:11][C:10]=1[Cl:16])[NH:13][C:4](=[O:3])[CH2:6]2 |f:9.10|

Inputs

Step One
Name
Quantity
120 mL
Type
solvent
Smiles
Cl
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Three
Name
2-bis(ethoxycarbonyl)methyl-5,6-dichloro-3-nitropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C(C1=NC(=C(C=C1[N+](=O)[O-])Cl)Cl)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C(C1=NC(=C(C=C1Cl)[N+](=O)[O-])Cl)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Step Four
Name
Quantity
3.17 g
Type
reactant
Smiles
NC=1C(=NC(=C(C1)Cl)Cl)C(C(=O)OCC)C(=O)OCC
Step Five
Name
3-amino-2-bis(ethoxycarbonyl)methyl-3,6-dichloropyridine
Quantity
4.03 g
Type
reactant
Smiles
NC1(C(N=C(C=C1)Cl)C(C(=O)OCC)C(=O)OCC)Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth (Celite (trademark))
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave an oil which
CONCENTRATION
Type
CONCENTRATION
Details
Each of the fractions was separately concentrated
WASH
Type
WASH
Details
Eluted after diethylmalonate
CUSTOM
Type
CUSTOM
Details
Although clean separation from diethyl malonate
WASH
Type
WASH
Details
the bulk of the mass of desired product and the isomer eluted
ADDITION
Type
ADDITION
Details
as mixed fractions
ADDITION
Type
ADDITION
Details
Leading fractions containing only 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine
ADDITION
Type
ADDITION
Details
mixed fractions
ADDITION
Type
ADDITION
Details
containing at least 10% of this material
CUSTOM
Type
CUSTOM
Details
to afford a solid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
ADDITION
Type
ADDITION
Details
Ethanol was added
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to help remove water
ADDITION
Type
ADDITION
Details
All fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with methanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1N=C2CC(NC2=CC1Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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